Cephaloridine is a semisynthetic derivative of cephalosporin C and belongs to the class of beta-lactam antibiotics. It is primarily used for its antibacterial properties against a variety of gram-positive and gram-negative bacteria. Cephaloridine is notable for its unique pharmacokinetic profile, particularly its limited secretion by the kidneys, which distinguishes it from other cephalosporins and penicillins. This compound has been utilized in clinical settings, especially for treating urinary tract infections and lower respiratory tract infections, although its use has declined due to nephrotoxicity concerns .
Cephaloridine is classified as a first-generation cephalosporin antibiotic. It is derived from the natural antibiotic cephalosporin C through semisynthetic processes. The compound's structure includes a beta-lactam ring, which is essential for its antibacterial activity, along with specific side chains that contribute to its pharmacological properties .
The synthesis of cephaloridine involves the deacetylation of cephalotin in the presence of pyridine. The process typically requires heating an aqueous mixture containing cephalotin, thiocyanate, pyridine, and phosphoric acid for several hours. Following this reaction, the mixture is cooled, diluted with water, and the pH is adjusted with a mineral acid to precipitate cephaloridine thiocyanate salt. This salt can be purified and converted back to cephaloridine through pH adjustment or interaction with ion-exchange resins .
Cephaloridine has a complex molecular structure characterized by the following:
The conformations around the beta-lactam rings are similar to those found in penicillin, but there are notable differences at the carboxyl group exocyclic to the thiazolidine rings .
Cephaloridine undergoes various chemical reactions typical of beta-lactam antibiotics. The most significant reaction involves hydrolysis of the beta-lactam ring, which can occur under acidic conditions or through enzymatic action by beta-lactamases produced by resistant bacteria. The stability of cephaloridine can be affected by pH levels; for instance, degradation kinetics indicate that hydrolysis occurs more rapidly in acidic environments compared to neutral or basic conditions .
The compound also forms reactive metabolites through cytochrome P-450-mediated processes, which can contribute to its nephrotoxic effects. These reactive intermediates may lead to oxidative stress and lipid peroxidation within renal tissues .
Cephaloridine exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. The binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. This mechanism is characteristic of beta-lactam antibiotics .
Resistance mechanisms include alterations in PBPs that prevent effective binding or production of beta-lactamases that hydrolyze the antibiotic's beta-lactam ring .
These properties influence both the formulation of pharmaceutical preparations containing cephaloridine and its stability during storage.
Cephaloridine (chemical name: (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; molecular formula: C₁₉H₁₇N₃O₄S₂) emerged in 1962 as a pioneering semisynthetic derivative of cephalosporin C, discovered in 1948 from the fungus Cephalosporium acremonium. Its synthesis involved hydrolyzing cephalosporin C to isolate 7-aminocephalosporanic acid (7-ACA), followed by adding a pyridinium-1-ylmethyl group at the C3 position and a 2-thienylacetamido side chain at the C7 position. This structural modification—particularly the pyridinium ring—imparted unique zwitterionic properties, enhancing water solubility and enabling intramuscular administration. Alongside cephalothin, cephaloridine represented the first clinically viable cephalosporins, marking a milestone in antibiotic development aimed at penicillin-resistant infections [1] [4].
Table 1: Key Structural Features of Cephaloridine
Feature | Chemical Group | Role |
---|---|---|
Core Nucleus | β-lactam ring | Binds penicillin-binding proteins (PBPs), inhibiting cell wall synthesis |
C3 Substituent | Pyridinium-1-ylmethyl | Confers zwitterionic properties; impacts renal transport |
C7 Side Chain | 2-Thienylacetamido | Enhances gram-positive bacterial coverage |
Cephaloridine gained rapid adoption in the 1960s for treating urinary tract infections (UTIs), lower respiratory tract infections (e.g., pneumococcal pneumonia), and staphylococcal/streptococcal infections. Its intramuscular administration achieved higher and more sustained blood concentrations (peak: 24 μg/mL) than cephalothin, owing to negligible protein binding. However, critical limitations emerged:
By the 1970s, cephaloridine was withdrawn from human medicine due to dose-dependent nephrotoxicity, characterized by proximal tubular necrosis. Key mechanisms identified include:
Probenecid—an OAT inhibitor—abolished toxicity by blocking renal uptake, confirming the transport-mediated mechanism. By contrast, cephalothin (lacking the pyridinium group) showed lower nephrotoxic potential, hastening cephaloridine's replacement by safer second-generation cephalosporins [1] [2].
Table 2: Nephrotoxicity Mechanisms of Cephaloridine
Mechanism | Key Process | Consequence |
---|---|---|
Transport Uptake | OAT1-mediated basolateral transport | High intracellular renal concentrations |
Metabolic Activation | Cytochrome P-450 activation; β-lactam ring destabilization | Reactive intermediates; ROS formation |
Cellular Stress | Glutathione depletion; lipid peroxidation | Membrane/mitochondrial damage |
Histopathology | S2 tubular segment necrosis | Acute kidney injury; renal failure |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7